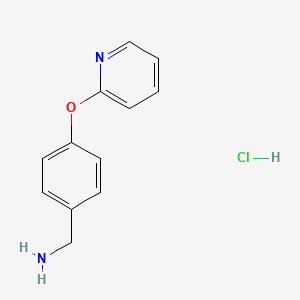

4-(Pyridin-2-yloxy)benzylamine hcl

Beschreibung

BenchChem offers high-quality 4-(Pyridin-2-yloxy)benzylamine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Pyridin-2-yloxy)benzylamine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4-pyridin-2-yloxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;/h1-8H,9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKUVZBEGLBLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590032 | |

| Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171884-78-8 | |

| Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis & Characterization of 4-(Pyridin-2-yloxy)benzylamine Intermediates

Executive Summary

The 4-(Pyridin-2-yloxy)benzylamine scaffold (Structure 1 ) represents a critical pharmacophore in medicinal chemistry, particularly within the development of tyrosine kinase inhibitors (e.g., c-Met, VEGFR pathways). Its structural duality—combining a basic primary amine for hydrogen bonding or further derivatization with a lipophilic, electron-deficient pyridyl-ether moiety—makes it a versatile building block.[1]

This guide provides a comprehensive technical review of the synthesis intermediates required to access this target. It prioritizes the Nitrile Reduction Route (Route A) as the industrial standard due to scalability, while analyzing the Aldehyde Reductive Amination Route (Route B) as a viable laboratory alternative.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis of 4-(Pyridin-2-yloxy)benzylamine is most efficiently disconnected at the ether linkage or the benzylic amine.[1]

Strategic Disconnections[1]

-

Ether Formation (

): The formation of the C-O bond between the pyridine ring and the benzene ring is the pivotal step. This relies on Nucleophilic Aromatic Substitution ( -

Amine Generation: The benzylic amine is typically generated late-stage to avoid interference with the

coupling conditions.[1]

Pathway Visualization

The following diagram illustrates the two primary synthetic workflows.

Figure 1: Retrosynthetic logic flow for 4-(Pyridin-2-yloxy)benzylamine synthesis.

Part 2: Detailed Review of Key Intermediates[1]

Intermediate A: 4-(Pyridin-2-yloxy)benzonitrile

This is the most robust intermediate for large-scale synthesis.[1] The nitrile group is stable under the basic conditions required for the ether formation (

-

Chemical Structure:

-

Molecular Weight: 196.21 g/mol

-

Key Reactivity: The nitrile is inert to the nucleophilic attack required to form the ether but susceptible to hydrogenation.

Synthesis Protocol (

Coupling)

The reaction involves coupling 4-hydroxybenzonitrile with a 2-halopyridine .[1]

-

Electrophile Selection (The "Halogen Effect"):

-

2-Fluoropyridine: Highly reactive due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in the

mechanism.[1] Recommended for lower temperature reactions (80–100°C). -

2-Chloropyridine: Cheaper but less reactive.[1] Requires higher temperatures (120–140°C) or stronger bases/catalysts (e.g., Cu-catalysis or DMSO solvent) to achieve full conversion.

-

2-Bromopyridine: Often shows competing reactivity and is less atom-economical than the chloride.[1]

-

-

Base & Solvent:

-

Standard: Potassium Carbonate (

) in DMF or NMP. -

Alternative: Cesium Carbonate (

) in DMSO (accelerates reaction due to higher solubility and "cesium effect").

-

Intermediate B: 4-(Pyridin-2-yloxy)benzaldehyde

(CAS: 194017-69-1) Used when reductive amination is preferred or when the nitrile reduction yields excessive side products (e.g., secondary amines).[1]

-

Synthesis: Analogous

coupling using 4-hydroxybenzaldehyde . -

Stability Warning: Aldehydes are susceptible to oxidation (to benzoic acid) or Cannizzaro disproportionation under highly basic conditions. Care must be taken to exclude oxygen during the high-temperature coupling step.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of 4-(Pyridin-2-yloxy)benzonitrile ( )

This protocol utilizes 2-fluoropyridine for optimal yield and milder conditions.[1]

Reagents:

-

4-Hydroxybenzonitrile (1.0 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

N,N-Dimethylformamide (DMF) [Concentration: 0.5 M]

Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-hydroxybenzonitrile and anhydrous DMF.

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15 minutes to allow partial formation of the phenoxide. -

Addition: Add 2-fluoropyridine via syringe.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[3] -

Workup: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume). The product typically precipitates as a white to off-white solid.[1]

-

Purification: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum. If necessary, recrystallize from Ethanol/Water.

Protocol 2: Reduction to 4-(Pyridin-2-yloxy)benzylamine

Two methods are presented: Industrial (Hydrogenation) and Laboratory (Borane).[1]

Method A: Raney Nickel Hydrogenation (Industrial Standard)

Best for scalability and atom economy.

Reagents:

-

4-(Pyridin-2-yloxy)benzonitrile[1]

-

Raney Nickel (Active catalyst, ~20 wt% loading)

-

Ammonia in Methanol (7N

in MeOH) -

Hydrogen Gas (

)[4]

Methodology:

-

Safety: Raney Nickel is pyrophoric. Handle under water or inert gas.

-

Loading: In a hydrogenation autoclave, dissolve the nitrile in methanolic ammonia. (The ammonia is critical to suppress the formation of the secondary amine dimer side-product).[1]

-

Catalyst: Carefully add the Raney Nickel slurry.

-

Reaction: Pressurize with

to 50–100 psi (3–7 bar) . Stir vigorously at room temperature to 50°C for 12–24 hours. -

Workup: Filter through a Celite pad (Caution: Keep catalyst wet!). Concentrate the filtrate to obtain the crude amine.[5]

-

Salt Formation: Dissolve the crude oil in ethanol and add concentrated HCl (or HCl in dioxane) to precipitate the 4-(Pyridin-2-yloxy)benzylamine hydrochloride salt.[1]

Method B: Borane Reduction (Laboratory Standard)

Best for small-scale without high-pressure equipment.[1]

Reagents:

-

4-(Pyridin-2-yloxy)benzonitrile[1]

-

Borane-Tetrahydrofuran Complex (

, 1.0 M solution) (3.0 equiv) -

Methanol (for quenching)

Methodology:

-

Addition: To a solution of the nitrile in anhydrous THF at 0°C, add

dropwise. -

Reflux: Allow to warm to room temperature, then reflux for 2–4 hours.

-

Quench: Cool to 0°C. Cautiously add Methanol until gas evolution ceases.

-

Acid Hydrolysis: Add HCl (aqueous or dioxane) and reflux for 1 hour to break the boron-amine complex.

-

Isolation: Basify with NaOH (pH > 10) and extract with Dichloromethane (DCM). Dry over

and concentrate.

Part 4: Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Leaving Group | Fluorine (2-F-Py) | 2-F is significantly more reactive than 2-Cl in |

| Solvent (Coupling) | DMF or DMSO | Polar aprotic solvents are required to solvate the cation ( |

| Reduction Additive | Ammonia ( | Essential during hydrogenation to prevent the primary amine product from reacting with the intermediate imine, which would form a secondary amine dimer. |

| Temperature | < 100°C (Coupling) | Excessive heat (>120°C) with basic conditions can lead to hydrolysis of the nitrile to the amide or acid. |

References

-

Synthesis of 4-(Pyridin-2-yloxy)benzaldehyde (CAS 194017-69-1)

- Source: PubChem Compound Summary.

-

URL:[Link]

-

General Nitrile Reduction with Borane

- Title: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.

- Source: Journal of Organic Chemistry (2009).

-

URL:[Link]

-

Raney Nickel Hydrogenation Protocols

-

S_NAr Reaction Conditions (2-Fluoropyridine vs 2-Chloropyridine)

Sources

- 1. US20220289664A1 - Synthesis method of hydroxybenzylamine - Google Patents [patents.google.com]

- 2. orgsyn.org [orgsyn.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Incorporation of 4-(Pyridin-2-yloxy)benzylamine HCl in Peptidomimetic Synthesis

Executive Summary

4-(Pyridin-2-yloxy)benzylamine HCl is a specialized "privileged structure" building block used to introduce the 4-(pyridin-2-yloxy)phenyl moiety into peptide backbones and small molecule drugs. This structural motif—a biaryl ether mimic—is highly valued in medicinal chemistry for its ability to improve metabolic stability, solubility, and pi-stacking interactions within hydrophobic binding pockets (e.g., Kinase inhibitors, GPCR ligands).

However, its commercial form as a hydrochloride salt presents specific challenges in peptide synthesis. Improper handling leads to failed couplings due to amine protonation or sequestration of coupling reagents. This guide details the optimized protocols for neutralizing and coupling this amine to peptide carboxylic acids, ensuring high yield and purity.

Chemical Profile & Strategic Value

Physicochemical Properties

| Property | Data | Relevance to Synthesis |

| Chemical Name | 4-(Pyridin-2-yloxy)benzylamine HCl | Active Building Block |

| CAS Number | 199295-88-8 | Verification ID |

| Molecular Weight | ~236.69 g/mol (HCl salt) | Calculation of stoichiometry |

| Form | White to off-white solid | Easy handling |

| Solubility | Soluble in Water, DMSO, DMF, MeOH | Compatible with standard peptide solvents |

| pKa (Pyridine) | ~5.2 | Weakly basic; can affect pH during workup |

| pKa (Benzylamine) | ~9.5 | Highly basic; requires significant base to deprotonate |

The "Pharmacophore" Advantage

Unlike standard alkyl amines, the pyridin-2-yloxy group acts as a bioisostere for biphenyl systems but with distinct advantages:

-

H-Bond Acceptor: The pyridine nitrogen (N) serves as a hydrogen bond acceptor in the active site.

-

Conformational Flexibility: The ether linkage (-O-) allows the pyridine ring to rotate, adapting to steric constraints that would block a rigid biphenyl.

-

Solubility: The pyridine nitrogen increases polarity compared to a pure phenyl ring, improving the ADME profile of the final peptide.

Critical Pre-Requisite: The HCl Salt "Trap"

The most common failure mode when using this reagent is under-neutralization.

-

The Trap: The amine is supplied as .HCl.[1][2] In this state, the nitrogen is protonated (

) and non-nucleophilic . It cannot attack the activated ester. -

The Fix: You must add enough tertiary base (DIPEA or NMM) to:

-

Neutralize the HCl attached to the amine (1.0 equiv).

-

Neutralize the acid generated during activation (e.g., HOBt or HOAt).

-

Maintain the basic pH required for the reaction kinetics.

-

Rule of Thumb: Always calculate +1 extra equivalent of base relative to the amine salt when designing the reaction stoichiometry.

Protocol A: Solution-Phase C-Terminal Capping

Best for: Derivatizing a protected peptide fragment or a small molecule carboxylic acid.

Materials

-

Carboxylic Acid Component: Protected Amino Acid or Peptide fragment (1.0 equiv).

-

Amine: 4-(Pyridin-2-yloxy)benzylamine HCl (1.2 equiv).

-

Coupling Reagent: HATU (1.2 equiv) or EDC.HCl/HOBt (1.5 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: DMF (Anhydrous).

Step-by-Step Methodology

-

Activation:

-

Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration).

-

Add HATU (1.2 equiv).

-

Add DIPEA (1.0 equiv) to initiate activation.

-

Stir for 2–5 minutes. (Solution often turns yellow).

-

-

Amine Preparation (The "Free-Basing" Step):

-

In a separate vial, dissolve 4-(Pyridin-2-yloxy)benzylamine HCl (1.2 equiv) in minimal DMF.

-

Add DIPEA (1.2 equiv). Note: This specific addition neutralizes the HCl salt immediately.

-

-

Coupling:

-

Add the Amine/DIPEA mixture to the Activated Acid solution.

-

Add an additional 1.0 equiv of DIPEA to ensure the pH remains >8.

-

Total Base Count: ~3.2 equiv (1 for activation + 1.2 for HCl neutralization + 1 for maintenance).

-

-

Monitoring:

-

Stir at Room Temperature (RT) for 2–4 hours.

-

QC: Monitor by LC-MS. Look for the mass of Product

. The pyridine ring may cause slight tailing on C18 columns; use a modifier (0.1% Formic Acid) to sharpen peaks.

-

-

Workup (Exploiting the Pyridine):

-

Dilute reaction with Ethyl Acetate (EtOAc).

-

Wash 1: 5% NaHCO3 (Removes unreacted acid and HOBt).

-

Wash 2: Water (Removes DMF).

-

Wash 3: Brine.

-

Critical Note: Do not wash with strong acid (1M HCl) if your product is acid-sensitive, but more importantly, strong acid will protonate the pyridine ring, potentially extracting your product into the aqueous layer. If you must remove excess amine, use a mild Citric Acid wash (pH ~4-5), keeping the pyridine largely unprotonated, or rely on column chromatography.

-

Workflow Visualization

Caption: Optimized convergent workflow for coupling HCl salt amines. Note the parallel preparation of the amine to ensure complete free-basing before introduction to the active ester.

Protocol B: On-Resin Side-Chain Modification

Best for: Introducing the moiety onto an Asp/Glu side chain or a Lysine side chain (via succinic anhydride linker) while the peptide is still on Solid Phase (SPPS).

Strategic Logic

Since the amine is valuable, we do not use the standard "excess" (5-10 equiv) typical of amino acids. We use a stoichiometric approach with a highly reactive coupling agent.

Methodology

-

Resin Preparation:

-

Synthesize peptide on resin (e.g., Rink Amide).

-

Ensure the target Carboxyl group (e.g., Glu side chain) is selectively deprotected (e.g., using Fmoc-Glu(ODmab)-OH and removing Dmab with hydrazine, or simply activating the C-terminus before cleavage).

-

-

Coupling Cocktail:

-

Solvent: NMP (N-Methyl-2-pyrrolidone) - Better swelling and solubility than DMF for complex couplings.

-

Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). PyBOP is preferred over HATU here to avoid potential guanidinylation if reaction times are prolonged.

-

Stoichiometry:

-

Resin-COOH: 1.0 equiv

-

Amine.HCl: 2.0 equiv

-

PyBOP: 2.0 equiv

-

DIPEA: 5.0 equiv (High base load required to penetrate resin and neutralize HCl).

-

-

-

Procedure:

-

Dissolve Amine.HCl, PyBOP, and DIPEA in NMP.

-

Add to resin immediately.

-

Shake for 4–12 hours.

-

Kaiser Test: Verify coupling completion (Resin should be negative/colorless).

-

Troubleshooting & Optimization

Solubility Issues

If the 4-(Pyridin-2-yloxy)benzylamine precipitates upon addition of base:

-

Cause: The free base is less polar than the salt.

-

Solution: Add DMSO (10-20% v/v) to the DMF reaction mixture. This stabilizes the biaryl ether system in solution.

Low Yields

-

Diagnosis: Check pH with wet pH paper.

-

Observation: If pH < 8, the HCl salt has buffered the solution.

-

Fix: Add DIPEA dropwise until basicity is restored.

-

Alternative: Switch to COMU or Oxyma/DIC coupling if HATU fails due to steric hindrance (though this amine is primary and usually unhindered).

Purification (The "Catch-and-Release" Trick)

Because the product contains a pyridine ring, it is basic.

-

Load crude mixture onto a Strong Cation Exchange (SCX) cartridge.

-

Wash with MeOH (Non-basic impurities elute).

-

Elute product with 2M Ammonia in MeOH .

-

Concentrate to obtain pure product without column chromatography.

References

-

Chemical Structure & Properties: PubChem. 4-(Benzyloxy)pyridin-2-amine (Analogous substructure analysis). National Library of Medicine. Link

-

Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Peptide Synthesis Solvents: Albericio, F., et al. (2014). Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. Organic & Biomolecular Chemistry.[1][3][4] Link

-

General Benzylamine Coupling Protocols: Bachem. Peptide Coupling Reagents: A Guide.Link

-

Pyridin-2-yloxy Scaffolds in Drug Discovery: Review of Kinase Inhibitor Scaffolds utilizing biaryl ether mimics. (General Medicinal Chemistry Principles). Link

Sources

Application Note: High-Efficiency Amide Coupling of 4-(Pyridin-2-yloxy)benzylamine in Medicinal Chemistry

[1][2]

Abstract & Strategic Significance

4-(Pyridin-2-yloxy)benzylamine (CAS: 1171884-78-8) is a "privileged scaffold" in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR/PDGFR targets similar to Sorafenib), GPCR ligands, and acetylcholinesterase inhibitors.[1][2]

While benzylamines are generally potent nucleophiles, this specific intermediate presents unique challenges due to the "Pyridyl Effect." The basic nitrogen on the pyridine ring (pKa ~5.[3][4]2) creates a secondary basic center that can compete for protons, coordinate with metal catalysts, or form stable unreactive salts with carboxylic acids prior to activation.[2]

This guide details the mechanistic pathways and optimized protocols for coupling this amine with carboxylic acids, ensuring high yields and minimizing side reactions like N-acyl urea formation or racemization.[2][4]

Mechanistic Insight: The Dual-Base Challenge

The Reaction Landscape

The reaction is a nucleophilic acyl substitution where the primary amine of the benzyl group attacks the activated carbonyl of the carboxylic acid.

The Complication: Unlike simple benzylamines, 4-(Pyridin-2-yloxy)benzylamine possesses an internal Lewis base (the pyridine nitrogen).[1][2] In the absence of sufficient auxiliary base (e.g., DIPEA, NMM), the pyridine ring can protonate, altering the solubility profile and potentially hydrogen-bonding with the active ester, sterically hindering the nucleophilic attack of the primary amine.

Mechanism Diagram (DOT)

The following diagram illustrates the activation pathway using HATU and the potential interference caused by the pyridine ring.

Figure 1: Mechanistic pathway of HATU-mediated amidation showing the critical "Salt Formation" trap if base equivalents are insufficient.[1][2]

Experimental Protocols

Protocol A: Standard High-Throughput Coupling (HATU Method)

Best for: Parallel synthesis, acid-sensitive substrates, and sterically hindered acids.[1][2]

Materials:

Step-by-Step Methodology:

-

Preparation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL) in a 20 mL scintillation vial.

-

Activation: Add DIPEA (2.0 mmol, 2 equiv) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[3][4]

-

Amine Addition: Add 4-(Pyridin-2-yloxy)benzylamine (1.0 mmol).

-

Critical Step: If using the HCl salt of the amine, add an additional 2.0 equivalents of DIPEA to neutralize the salt and the pyridine ring.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 200.2 - 18).[1][2][4]

-

Quench: Dilute with EtOAc (20 mL) and wash with sat. NaHCO3 (2 x 10 mL) and Brine (10 mL).

-

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient).

Protocol B: The "Difficult Acid" Method (Acid Chloride)

Best for: Very unreactive acids or when HATU fails to drive conversion.[2]

Materials:

Step-by-Step Methodology:

-

Chlorination: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Add catalytic DMF (1 drop).[3][4]

-

Reagent Addition: Add Oxalyl Chloride (2.0 mmol) dropwise at 0°C. Allow to warm to RT and stir for 1 hour (gas evolution must cease).

-

Concentration: Evaporate solvent and excess oxalyl chloride under N2 stream or vacuum. Redissolve residue in dry DCM (3 mL).

-

Coupling: To a separate vial containing 4-(Pyridin-2-yloxy)benzylamine (1.0 mmol) and TEA (3.0 equiv) in DCM (2 mL), add the acid chloride solution dropwise at 0°C.

Purification Strategy: The SCX "Catch and Release"

Because the product contains a pyridine ring, it retains basic character. This allows for a highly specific purification method using Strong Cation Exchange (SCX) cartridges, eliminating non-basic impurities (unreacted acids, phenols).[2]

SCX Protocol:

-

Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.

-

Wash: Flush with MeOH (3 column volumes). Neutral impurities (unreacted acid, HATU byproducts) pass through.[2]

-

Elute: Flush with 2M NH3 in MeOH. The basic ammonia displaces the pyridine-product.[1]

-

Finish: Concentrate the ammoniacal eluent to obtain the pure amine/amide.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Pyridine "salt sink" effect.[1][2][4] | Increase DIPEA to 4.0-5.0 equivalents. Ensure amine is fully dissolved before adding to activated acid.[3][4] |

| Precipitation | Urea byproduct formation (if using EDC).[2][3][4] | Switch to HATU (Protocol A) or Acid Chloride (Protocol B).[2][3] Urea byproducts are notoriously hard to remove from this scaffold.[2][3][4] |

| Racemization | Over-activation of chiral acids.[3][4] | Use Protocol A but cool to 0°C during HATU addition. Avoid excess base during the activation step (add base with amine instead).[3][4] |

| Stuck on Column | Pyridine interaction with silica.[2][3][4] | Add 1% Triethylamine or 1% NH4OH to the eluent (DCM:MeOH) to deactivate silica acidic sites.[3][4] |

Decision Logic for Protocol Selection

Figure 2: Decision tree for selecting the optimal coupling strategy based on carboxylic acid properties.

References

-

PubChem. "4-(Benzyloxy)pyridin-2-amine Compound Summary."[2][3][4][7] National Library of Medicine.[3][4] Accessed October 2025.[4] [Link][1][2]

-

Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[3][4] Tetrahedron, 2005, 61(46), 10827-10852.[2] (Foundational review on HATU/Acid Chloride mechanisms).

-

Dunetz, J. R., et al. "Amide Bond Formation in Pharmaceutical Manufacturing."[3][4] Organic Process Research & Development, 2016.[2][3][4] (Scale-up considerations for benzylamine couplings).

-

ResearchGate. "Improved Amide Coupling Procedure for N-(Pyridin-2-yl)amides."[1][2][3][4] (Context for pyridine-ring interference in couplings). [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. PubChemLite - 4-(benzylamino)pyridine-2-carboxylic acid (C13H12N2O2) [pubchemlite.lcsb.uni.lu]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. rdchemicals.com [rdchemicals.com]

- 6. rsc.org [rsc.org]

- 7. 4-(Benzyloxy)pyridin-2-amine | C12H12N2O | CID 520084 - PubChem [pubchem.ncbi.nlm.nih.gov]

troubleshooting solubility issues with 4-(Pyridin-2-yloxy)benzylamine hcl

Topic: Troubleshooting Solubility & Handling Issues

Executive Summary & Compound Profile

4-(Pyridin-2-yloxy)benzylamine Hydrochloride is a bifunctional building block frequently used in medicinal chemistry and chemical biology.[1] Its solubility profile is governed by the interplay between the ionic hydrochloride salt lattice and the hydrophobic aromatic core (pyridine-ether-phenyl).[1]

Users often encounter solubility failures not because the compound is inherently insoluble, but because of pH-dependent speciation and ionic strength incompatibilities . This guide addresses these specific failure modes.

Physicochemical Profile

| Property | Value / Characteristic | Implication for Solubility |

| Structure | Pyridine-Ether-Benzylamine | Dual aromatic rings increase lipophilicity; Ether linkage adds flexibility.[1][2] |

| Form | Hydrochloride Salt (HCl) | Enhances aqueous solubility via ionic dissociation. |

| pKa (Est.) | ~9.3 (Benzylamine), ~5.2 (Pyridine) | Critical: At pH 7.4, the molecule is mono-cationic (+1). At pH >9.5, it becomes neutral (lipophilic). |

| Hygroscopicity | Moderate to High | Can absorb atmospheric water, altering weighed mass and stock concentration. |

Solubility Matrix & Solvent Compatibility

Data represents typical behavior for benzylamine hydrochloride salts. Always validate visually.

| Solvent | Solubility Rating | Max Conc. (Est.)[3] | Usage Notes |

| Water (deionized) | High | >50 mg/mL | Best for initial dissolution.[1] Acidic pH (~4-5) maintains salt stability.[1] |

| DMSO | High | >100 mg/mL | Preferred for stock solutions (Cryo-storage).[1] |

| Ethanol | Moderate | 10–25 mg/mL | Useful for evaporation/concentration; may require warming. |

| PBS (pH 7.4) | Moderate | 1–5 mg/mL | Risk Zone: High salt (NaCl) can trigger "salting out." |

| DCM / EtOAc | Insoluble | <0.1 mg/mL | Do not use for the HCl salt. Requires conversion to Free Base. |

Troubleshooting FAQs: The "Why" Behind the Failure

Q1: "I added the compound to PBS (pH 7.4) and it precipitated immediately. Why?"

Diagnosis: This is likely a combination of the Common Ion Effect and pH-Induced Deprotonation .

-

Mechanism: PBS contains high concentrations of Chloride ions (Cl⁻) from NaCl. Since your compound is an HCl salt, the excess Cl⁻ shifts the equilibrium back toward the solid precipitate (

violation). Additionally, if the local pH at the dissolving interface rises, the amine deprotonates to the neutral free base, which is water-insoluble. -

Solution: Dissolve the compound in pure water or DMSO first to create a concentrated stock. Then, slowly dilute this stock into the PBS with rapid vortexing. This prevents local concentration hotspots that trigger nucleation.

Q2: "Can I extract this compound into Dichloromethane (DCM) for purification?"

Diagnosis: Not in its current form.

-

Mechanism: As a hydrochloride salt, the molecule is an ionic lattice. Ionic solids do not dissolve in non-polar organic solvents like DCM or Hexanes.

-

Solution: You must perform a Free Base Conversion (See Protocol B). By washing the aqueous phase with a mild base (e.g., sat. NaHCO₃), you remove the HCl, rendering the molecule neutral and lipophilic, allowing it to partition into the organic layer.

Q3: "My DMSO stock solution has turned yellow over time. Is it still good?"

Diagnosis: Likely oxidative degradation or pyridine N-oxide formation.[1]

-

Mechanism: Benzylamines are susceptible to oxidation at the benzylic carbon, and pyridines can oxidize to N-oxides. This is accelerated by water (absorbed from air) and light.

-

Solution: Check purity via LC-MS. If the primary peak is intact (>95%), it may be usable. Future prevention: Store DMSO stocks in single-use aliquots at -20°C or -80°C, protected from light and moisture.[1]

Step-by-Step Protocols

Protocol A: Preparation of a Robust DMSO Stock Solution

Use this for biological assays to ensure reproducibility.

-

Calculate: Determine the mass required for a 100 mM stock. (MW ≈ 236.7 g/mol ).[4][5]

-

Weigh: Weigh the solid rapidly to minimize moisture uptake.

-

Dissolve: Add anhydrous DMSO .

-

Tip: If the solid clumps, sonicate for 30 seconds at ambient temperature.

-

-

Aliquot: Dispense into light-protective amber vials (e.g., 20 µL per vial).

-

Store: Flash freeze and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Converting HCl Salt to Free Base (For Organic Chemistry)

Use this if you need to react the amine in organic solvents.

-

Dissolve: Dissolve the HCl salt in a minimum volume of water.

-

Basify: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution while stirring until pH ~10.

-

Observation: The solution will turn cloudy as the free base precipitates/oils out.

-

-

Extract: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake and separate layers.

-

Dry: Collect the organic (bottom for DCM) layer, dry over anhydrous Na₂SO₄, and evaporate solvent.

-

Result: The residue is the Free Base form, soluble in organic solvents.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solvent selection based on your specific application.

Figure 1: Decision tree for solvent selection and troubleshooting based on experimental intent.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520084, 4-(Benzyloxy)pyridin-2-amine (Analogous Structure).[1] Retrieved from [Link]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principle on HCl salt solubility vs. Common Ion Effect). Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Pyridin-2-yloxy)benzylamine Derivatives

Case ID: PUR-PYR-BNZ-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Chemical Profile

This guide addresses the isolation and purification of 4-(pyridin-2-yloxy)benzylamine and its structural derivatives. These molecules possess a "dual-personality" basicity that complicates standard purification: a strongly basic primary aliphatic amine (benzylamine, pKa ~9.3) and a weakly basic aromatic nitrogen (pyridine, pKa ~5.2).

Successful purification requires exploiting these pKa differences while mitigating the strong interaction between the primary amine and acidic silanol groups on chromatography stationary phases.[1]

Physicochemical Dashboard

| Property | Value / Characteristic | Impact on Purification |

| Primary Amine pKa | ~9.3 (Aliphatic) | Protonated at neutral pH; causes "streaking" on silica. |

| Pyridine pKa | ~5.2 (Aromatic) | Weak base; distinct solubility profile from the amine. |

| Stability | Forms carbamate salts upon prolonged air exposure ("Ghost peaks"). | |

| Solubility | Moderate (Free Base) | Soluble in DCM, MeOH, EtOAc. Insoluble in water (unless protonated). |

Troubleshooting Module: Flash Chromatography

Issue: "My compound streaks/tails on the column, and I lose mass."

Diagnosis: Uncapped silanol groups (

Protocol A: The "Amine-Modified" Silica Method

Standard silica is acidic. You must neutralize the stationary phase.

-

Mobile Phase Preparation:

-

Solvent A: Dichloromethane (DCM)

-

Solvent B: Methanol (MeOH) containing 1%

(Ammonium Hydroxide) or 2% Triethylamine (TEA) . -

Note: Do not premix TEA into the DCM reservoir; it can degrade over long runs. Premix it into the MeOH.

-

-

Column Pre-treatment (Critical Step):

-

Flush the silica column with 3 column volumes (CV) of 10% Solvent B before loading your sample. This saturates the active silanol sites with the volatile base (ammonia/TEA) rather than your product.

-

-

Elution Gradient:

-

Start: 0% B (5 mins)

-

Ramp: 0%

10% B (over 15 mins) -

Hold: 10% B (until elution)

-

Result: Sharp peaks, quantitative recovery.

-

Protocol B: The "DCM-Free" Green Alternative

If DCM is restricted, use Ethyl Acetate/Ethanol.

-

Modifier: 2% TEA in Ethanol.

-

Gradient: Heptane

Ethanol (with TEA). -

Observation: Benzylamines often elute later in this system due to higher solubility in EtOH.

Troubleshooting Module: Acid-Base Extraction (The "pKa Swing")

Issue: "I have yellow impurities (likely pyridine/phenol precursors) co-eluting." Diagnosis: Chromatography separates by polarity, but extraction separates by pKa. You can wash away the pyridine impurities while keeping the benzylamine in the water phase.

The "pKa Swing" Protocol

This method purifies the compound without a column by exploiting the

-

Dissolution: Dissolve crude mixture in 1M HCl (pH < 1).

-

State: Both Pyridine and Benzylamine are protonated (Water Soluble).

-

-

Wash 1 (Removal of Neutrals): Wash aqueous layer with Ethyl Acetate (EtOAc) .

-

Removes: Non-basic impurities, unreacted phenols. Discard organic layer.

-

-

The "Swing" (Target pH 7.0 - 7.5): Carefully adjust aqueous layer pH to ~7.5 using NaOH.

-

State:

-

Benzylamine: Still protonated (

) -

Pyridine Impurities: Mostly neutral

Extractable.

-

-

-

Wash 2 (Removal of Weak Bases): Wash aqueous layer with DCM or Ether .

-

Removes: Unreacted pyridine starting materials. Discard organic layer.

-

-

Final Basification (pH > 12): Adjust aqueous layer to pH 12-14.

-

State: Product is now Free Base (Neutral).

-

-

Extraction: Extract 3x with DCM . Dry over

and concentrate.

Troubleshooting Module: Salt Formation (Stabilization)

Issue: "My product is an oil and turns into a solid crust over time."

Diagnosis: The free base is absorbing atmospheric

Protocol: Anhydrous HCl Precipitation

-

Dissolve the purified free base oil in a minimum amount of dry Diethyl Ether or DCM .

-

Cool to

in an ice bath. -

Dropwise add 2M HCl in Diethyl Ether (commercial) or 4M HCl in Dioxane .

-

Observation: A white precipitate should form immediately.

-

Troubleshooting the "Goo": If it oils out instead of crystallizing:

-

Add a seed crystal.

-

Add drops of Acetonitrile (induces crystallization in benzylamine salts).

-

Sonicate vigorously.

-

Visual Logic & Decision Trees

Figure 1: Purification Decision Matrix

Caption: A logic flow for selecting the optimal purification route based on crude purity and scale.

Figure 2: Mechanism of Amine Streaking & Correction

Caption: Visualizing why standard silica fails and how amine modifiers (TEA/NH3) fix the separation.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a "ghost" peak at 160 ppm and broad signals?

A: You likely have the carbamate salt . Benzylamines react with atmospheric

-

Fix: Shake your NMR sample with

and a drop of

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, but pH control is mandatory.

-

Acidic Mobile Phase (0.1% Formic Acid): The amine will be protonated (

). It will elute early (near the void volume) due to high polarity. -

Basic Mobile Phase (10mM Ammonium Bicarbonate, pH 10): The amine is neutral. Retention will be higher, and peak shape better. Ensure your C18 column is rated for High pH (e.g., Hybrid Particle Technology).

Q: My product is stuck on the silica column even with 10% MeOH. A: You formed a salt on the column.

-

Rescue: Flush the column with DCM : MeOH :

(80 : 19 : 1) . The ammonia will displace your amine from the silica.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and salt formation protocols).

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. (Source for Pyridine/Benzylamine pKa comparison).

-

Waters Corporation. (2023). Beginners Guide to UPLC: Mobile Phase pH and Selectivity. (Technical guide on pH effects in amine chromatography).

-

Sigma-Aldrich (Merck). (2024). Fundamental Guide to Flash Chromatography: Purifying Amines. (Protocol for amine modifiers).

Sources

Technical Support Center: Strategies for the Removal of Unreacted 4-(Pyridin-2-yloxy)benzylamine HCl from Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-(Pyridin-2-yloxy)benzylamine hydrochloride in their synthetic workflows. Here, we address the common challenge of removing unreacted starting material from reaction mixtures, providing in-depth, field-proven troubleshooting strategies and detailed protocols. Our focus is on explaining the "why" behind each technique, ensuring you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I've just completed a reaction using 4-(Pyridin-2-yloxy)benzylamine HCl. What's the first step I should consider for its removal?

The initial and most critical step is to understand the properties of your desired product and how they differ from 4-(Pyridin-2-yloxy)benzylamine. The key to an effective separation lies in exploiting the basicity of the amine. As a hydrochloride salt, the starting material is polar and water-soluble.[1][2] By converting it to its free base form, you significantly decrease its polarity and aqueous solubility, making it more soluble in common organic solvents.[3]

Therefore, the first step in your workup should almost always be a basic aqueous wash. By adding a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to your reaction mixture diluted with an organic solvent, you will deprotonate the benzylamine hydrochloride, facilitating its separation from more polar byproducts or a product that may have different solubility characteristics.

Q2: My product is also a basic compound. How can I selectively remove the unreacted starting material?

This is a common and important challenge. When both your product and the unreacted starting material are basic, a simple acid-base extraction may not be sufficient. In this scenario, you have a few advanced options:

-

pH-Controlled Extraction: If there's a significant difference in the pKa values of your product and 4-(Pyridin-2-yloxy)benzylamine, a carefully controlled pH extraction can be effective. You would need to adjust the pH of the aqueous phase to a value that protonates the more basic amine (making it water-soluble) while leaving the less basic amine in its free base form (soluble in the organic layer).[4]

-

Column Chromatography: This is often the most reliable method for separating compounds with similar functionalities.[5] You have two primary choices:

-

Silica Gel Chromatography: Standard silica gel is acidic and can cause issues with basic compounds like amines, leading to peak tailing and potential degradation. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (1-2%), to your eluent.[6]

-

Amine-Functionalized Silica Gel: A more elegant solution is to use an amine-functionalized stationary phase.[7][8] This provides a basic environment that minimizes unwanted interactions with your amine compounds, often leading to better peak shape and separation.[8]

-

-

Recrystallization: If your product is a solid and has different solubility properties than the starting material in a particular solvent system, recrystallization can be a powerful purification technique.

Q3: I'm concerned about my product's stability in aqueous conditions. Are there non-aqueous methods to remove 4-(Pyridin-2-yloxy)benzylamine HCl?

Absolutely. For water-sensitive products, you can employ the following strategies:

-

Solid Phase Extraction (SPE): Use an SPE cartridge with a suitable stationary phase (e.g., silica or a cation exchange resin) to selectively retain either your product or the unreacted starting material.

-

Solvent Trituration/Precipitation: If your product and the starting material have sufficiently different solubilities in a particular solvent, you can use this to your advantage. For instance, you could dissolve the crude mixture in a minimal amount of a solvent in which your product is highly soluble but the hydrochloride salt is not. The unreacted starting material will precipitate and can be removed by filtration.[9]

Q4: I've noticed an emulsion forming during my aqueous workup. What's the best way to resolve this?

Emulsions are a common frustration in liquid-liquid extractions. Here are a few techniques to break them:

-

Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

-

Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

-

Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

-

Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Starting material still present after basic wash | Incomplete deprotonation. | Increase the amount of base used or use a stronger base (e.g., NaOH). Ensure thorough mixing. |

| Poor separation on silica gel column (streaking peaks) | Acidic nature of silica interacting with the basic amine. | Add 1-2% triethylamine to your eluent or switch to an amine-functionalized silica column.[5][6] |

| Product co-elutes with starting material | Similar polarity of the product and starting material. | Optimize the solvent system for your column chromatography. Consider using a different stationary phase (e.g., alumina or reversed-phase). |

| Low recovery of product after workup | Product may be partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent. |

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction

This protocol is the first line of defense for removing unreacted 4-(Pyridin-2-yloxy)benzylamine HCl.

Objective: To separate the basic free amine of the starting material from a neutral or acidic product.

Procedure:

-

Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Transfer the mixture to a separatory funnel.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

-

Allow the layers to separate.

-

Drain the lower aqueous layer.

-

Wash the organic layer again with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer to obtain the crude product.

Protocol 2: Column Chromatography on Amine-Functionalized Silica

This method is ideal for separating basic compounds with similar polarities.[7][8]

Objective: To achieve high-resolution separation of the desired product from unreacted 4-(Pyridin-2-yloxy)benzylamine.

Procedure:

-

Choose an appropriate solvent system based on TLC analysis using an amine-functionalized TLC plate. A common starting point is a gradient of ethyl acetate in hexanes.

-

Pack an amine-functionalized silica gel column with the chosen non-polar solvent.

-

Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Workflow

Acid-Base Extraction Workflow

Caption: Workflow for a standard acid-base extraction.

References

-

PubChem. (n.d.). 4-(Benzyloxy)pyridin-2-amine. Retrieved February 14, 2026, from [Link]

-

Kuß, S., Brendler, E., & Wagler, J. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Crystals, 12(8), 1054. [Link]

- Ma, D. (2021).

- Majors, R. E. (2010). Salting-out Liquid-Liquid Extraction (SALLE). LCGC North America, 28(12), 976-985.

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 14, 2026, from [Link]

-

Reddit. (2024, November 8). How to purify Benzylamine? r/OrganicChemistry. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 14, 2026, from [Link]

- Al-Hamdani, A. A. S., & Al-Maydama, H. M. A. (2017). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. Asian Journal of Chemistry, 29(9), 1887-1890.

-

Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 14, 2026, from [Link]

-

Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2016, April 14). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved February 14, 2026, from [Link]

-

Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/OrganicChemistry. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Benzyl alcohol. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)pyridin-4-amine. Retrieved February 14, 2026, from [Link]

- Royal Society of Chemistry. (2016). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. RSC Advances, 6(78), 74835-74845.

- Google Patents. (n.d.). US3337630A - Process for the purification of amines.

-

Wikipedia. (n.d.). Benzylamine. Retrieved February 14, 2026, from [Link]

-

Biotage. (2023, September 26). When should amine-bonded columns be used for purification? Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). US8658675B2 - Pyridin-4-yl derivatives.

- Zaworotko, M. J., & McNamara, D. P. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13312–13321.

- Google Patents. (n.d.). US2237628A - Separation of tri-ethyl amine from reaction mixtures.

- Asgharinezhad, A. A., Ebrahimzadeh, H., Shekari, N., & Shiri, F. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liquid Microextraction for the Determination of Some Anti-seizure Drugs in Urine Samples. Pharmaceutical Sciences, 26(3), 235-245.

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography. Department of Chemistry. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Trimethylamine hydrochloride. Retrieved February 14, 2026, from [Link]

-

Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 4-hydroxy-n-(pyridin-2-yl)benzamide. Retrieved February 14, 2026, from [Link]

-

University of California, Irvine. (n.d.). Remove Sticky Reagents. Retrieved February 14, 2026, from [Link]

- Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

- Periodica Polytechnica. (2015). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Periodica Polytechnica Chemical Engineering, 59(4), 282-289.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. adipogen.com [adipogen.com]

- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biotage.com [biotage.com]

- 6. Chromatography [chem.rochester.edu]

- 7. teledyneisco.com [teledyneisco.com]

- 8. biotage.com [biotage.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 4-(Pyridin-2-yloxy)benzylamine

Executive Summary & Chemical Context

Welcome to the technical support hub for 4-(Pyridin-2-yloxy)benzylamine (CAS: 1107060-73-0 for HCl salt). As a key intermediate in the synthesis of kinase inhibitors and receptor ligands, the purity of this diamine scaffold is critical.

The Core Challenge: This molecule possesses two nitrogen centers with distinct basicities:

-

Benzylamine (

): Highly basic ( -

2-Alkoxypyridine: Significantly less basic (

) due to the electron-withdrawing effect of the oxygen atom.

Implication for Purification: Attempting to recrystallize the free base is often futile; it tends to form a viscous oil ("oil-out") due to strong intermolecular hydrogen bonding and low melting point. The industry-standard solution is to isolate and recrystallize the Hydrochloride (HCl) or Oxalate salt.

Phase 1: Salt Formation Strategy (The "Crude" Step)

Before recrystallization, you must convert the crude reaction mixture (often an oil) into a solid salt.

Protocol: Selective Mono-Salt Formation

Objective: Target the benzylamine nitrogen while leaving the pyridine ring unprotonated to avoid hygroscopic di-salts.

-

Dissolution: Dissolve crude free base in Ethyl Acetate (EtOAc) (5 vol).

-

Acid Addition: Add 1.05 equivalents of 4M HCl in Dioxane dropwise at 0–5°C.

-

Note: Do not use excess acid (>2.0 eq), or you risk protonating the pyridine, leading to a sticky, hygroscopic di-salt.

-

-

Precipitation: The Mono-HCl salt should precipitate immediately as an off-white solid.

-

Filtration: Filter and wash with cold EtOAc.

Phase 2: Recrystallization Protocol (The "Polishing" Step)

This protocol addresses the removal of common impurities: unreacted 4-fluorobenzonitrile, 2-hydroxypyridine, and inorganic salts.

Recommended Solvent Systems

| System | Composition (v/v) | Application | Pros | Cons |

| A (Primary) | Isopropanol (IPA) | General Purity | Good recovery, easy drying. | Requires heating to near reflux. |

| B (High Purity) | Ethanol / MTBE | 1:3 Ratio | Removes colored impurities. | Requires precise anti-solvent addition. |

| C (Rescue) | Methanol / EtOAc | 1:5 Ratio | For highly polar impurities. | Lower yield due to high solubility. |

Step-by-Step Methodology (System A: IPA)

-

Charge: Place 10 g of crude 4-(Pyridin-2-yloxy)benzylamine HCl in a round-bottom flask.

-

Slurry: Add 80 mL (8 vol) of Isopropanol (IPA) .

-

Reflux: Heat to 80–82°C (reflux) with stirring.

-

Checkpoint: The solid should fully dissolve. If not, add IPA in 1 mL increments until clear.

-

-

Clarification (Optional): If the solution is dark, add activated carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite.

-

Controlled Cooling:

Technical Support Center: Stability & Handling of 4-(Pyridin-2-yloxy)benzylamine HCl

[1]

Executive Summary: Stability at a Glance[2]

For rapid decision-making, refer to the stability matrix below. This compound is hygroscopic and air-sensitive .[1][2][3] Its stability in aqueous solution is heavily dependent on pH and dissolved oxygen levels.

| Parameter | Status | Critical Note |

| Solid State | Stable (1-2 years) | Must be stored at 2–8°C (or -20°C for long-term), desiccated, and under inert gas (Argon/N₂).[1] |

| Aqueous Solution (Acidic) | Stable (24-48 hours) | Stable at ambient temp if pH < 6.0 and protected from light. |

| Aqueous Solution (Basic) | Unstable (< 4 hours) | Rapid oxidation and carbamate formation at pH > 9.0. |

| Freeze/Thaw Cycles | Avoid | Aliquot immediately. Max 1 cycle recommended. |

| Light Sensitivity | High | Pyridine and phenyl rings absorb UV; susceptible to photo-oxidation.[1] |

Chemical Stability Profile: Mechanistic Insights

To troubleshoot effectively, one must understand the molecular vulnerabilities of 4-(Pyridin-2-yloxy)benzylamine HCl.[1]

The Molecular Architecture

The molecule consists of three distinct functional zones, each with unique stability characteristics:

-

The Ether Linkage (Ar-O-Ar): The bond connecting the pyridine and phenyl rings is a diaryl ether. Unlike ester or amide bonds, this linkage is highly resistant to hydrolysis under standard aqueous conditions (pH 2–12). It requires extreme conditions (e.g., conc. HI, reflux) to cleave.

-

The Primary Amine (Benzylamine): This is the "Achilles' heel." In its free base form (pH > 9), the benzylic amine is prone to oxidative deamination (forming the imine/aldehyde) and reaction with atmospheric CO₂ to form insoluble carbamates.

-

The Pyridine Ring: Generally stable, but the nitrogen lone pair can participate in N-oxide formation if exposed to strong oxidants.

Degradation Pathways

The primary modes of failure in aqueous solution are Oxidation and Carbonylation , not Hydrolysis.

Figure 1: Primary degradation pathways. Note that oxidative deamination and carbamate formation are the dominant risks in aqueous buffers, while ether hydrolysis is kinetically negligible.

Troubleshooting Guide & FAQs

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative degradation. Cause: The benzylic amine has oxidized, likely facilitated by light exposure or trace transition metals in the water. Solution:

-

Discard the solution.

-

Corrective Action: Prepare fresh buffers using degassed (nitrogen-purged) water.[1] Store the solution in amber vials to block UV light.

Issue 2: "I see a white precipitate after adjusting the pH to 10."

Diagnosis: Formation of the Free Base or Carbamate salts. Cause:

-

Solubility Limit: The HCl salt is highly water-soluble. At pH > 9, the molecule deprotonates to its neutral free base form, which has significantly lower aqueous solubility.

-

Carbamate Formation: At high pH, the primary amine reacts rapidly with dissolved CO₂ from the air to form insoluble carbamates. Solution:

-

Keep the pH below 7.0 whenever possible.

-

If a basic pH is required for your assay, add 5-10% DMSO or ethanol as a co-solvent to maintain solubility and work strictly under inert atmosphere.

Issue 3: "The compound is sticking to the plastic tips."

Diagnosis: Non-specific binding (adsorption). Cause: The hydrophobic aromatic rings (pyridine + benzene) can adsorb to polypropylene surfaces, especially in low-concentration solutions (< 10 µM). Solution:

-

Use Low-Retention pipette tips and tubes.[1]

-

Include a surfactant (e.g., 0.01% Tween-20) in the buffer if the assay permits.

Standardized Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to maximize shelf-life.[1]

-

Weighing: Weigh the hydrochloride salt rapidly. Minimize exposure to humid air (the salt is hygroscopic).[3]

-

Solvent Choice:

-

Preferred: DMSO (Dimethyl sulfoxide). Stability: Months at -20°C.[1]

-

Alternative: 0.1 M HCl or degassed ddH₂O. Stability: Days at 4°C.

-

-

Dissolution:

-

Dissolve to 10 mM in anhydrous DMSO .

-

Vortex until clear.

-

-

Aliquot & Store:

-

Dispense into single-use aliquots (e.g., 50 µL) in amber tubes.

-

Flush tubes with Argon or Nitrogen gas before capping.

-

Store at -20°C or -80°C .

-

Protocol B: Aqueous Working Solution (Immediate Use)

Use this for preparing the compound for cell culture or enzymatic assays.

-

Degas Water: Sonicate distilled water under vacuum for 15 minutes OR bubble with Nitrogen gas for 10 minutes to remove CO₂ and O₂.

-

Dilution: Dilute the DMSO stock into the aqueous buffer.

-

Note: Ensure the final buffer pH is checked. The HCl from the salt may slightly acidify weak buffers.

-

-

Usage Window: Use within 4 hours at room temperature. Keep on ice if possible.

Experimental Workflow Logic

The following decision tree helps you select the correct solvent system based on your experimental needs.

Figure 2: Solvent selection decision tree. DMSO is the gold standard for stock solutions. Aqueous solutions should be kept acidic/neutral for maximum stability.

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Pyridin-2-yloxy)benzylamine hydrochloride. Retrieved from

-

Chem-Impex International. (n.d.). Product Information: 4-(Pyridin-2-yloxy)benzylamine dihydrochloride.[1][4] Retrieved from [1]

-

PubChem. (2025).[5] Compound Summary: 4-(Benzyloxy)pyridin-2-amine (Structural Analog).[1] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: Benzydamine hydrochloride (Structural Analog for stability comparison). Retrieved from

-

ResearchGate. (2017). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics. Asian Journal of Chemistry. Retrieved from

Comparative Guide: HPLC Method Development for 4-(Pyridin-2-yloxy)benzylamine Purity

Executive Summary & Analytical Challenge

In the development of kinase inhibitors and neuroprotective agents, 4-(Pyridin-2-yloxy)benzylamine serves as a critical pharmacophore. However, its purity analysis presents a classic chromatographic "perfect storm":

-

Extreme Basicity: The primary benzylamine moiety (

) and the pyridine ring ( -

Silanol Tailing: The protonated amine interacts ionically with residual silanols (

) on the stationary phase, leading to severe peak tailing ( -

Structural Isomerism: Synthetic routes often generate the O-alkylated product alongside trace N-alkylated byproducts (e.g., 1-benzylpyridin-2(1H)-one derivatives), requiring high selectivity.

This guide objectively compares three distinct chromatographic strategies to solve these issues, moving beyond "trial and error" to mechanistic method design.

The Comparative Study

We evaluated three method architectures to separate 4-(Pyridin-2-yloxy)benzylamine (Analyte) from its key synthetic precursors: 4-fluorobenzonitrile (SM1) and 2-hydroxypyridine (SM2), and the intermediate 4-(pyridin-2-yloxy)benzonitrile (Int).

Experimental Conditions Overview

-

Flow Rate: 1.0 mL/min

-

Injection Vol: 5.0 µL

-

Detection: UV @ 254 nm (Pyridine

transition) -

Gradient: 5% to 95% B over 10 minutes.

Method A: The "Traditional" Approach (Baseline)

-

Column: Standard Endcapped C18 (3.5 µm, 100 Å)

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

-

Mobile Phase B: Acetonitrile

-

Mechanism: Hydrophobic interaction only.

Method B: The " -Selectivity" Approach

-

Column: Phenyl-Hexyl (3.5 µm, 100 Å)

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

-

Mobile Phase B: Methanol

-

Mechanism: Hydrophobic +

interactions (targeting the pyridine ring).

Method C: The "High pH / Charged Surface" Approach (Recommended)

-

Column: Charged Surface Hybrid (CSH) C18 (2.5 µm, 130 Å)

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0)

-

Mobile Phase B: Acetonitrile

-

Mechanism: Neutralization of the amine + Ionic repulsion of residual protons.

Performance Data & Analysis

The following table summarizes the chromatographic performance. Note the dramatic shift in peak symmetry (

| Metric | Method A (Std C18 / Low pH) | Method B (Phenyl-Hexyl / Low pH) | Method C (CSH C18 / High pH) |

| Analyte Retention ( | 1.2 (Weak) | 1.8 (Moderate) | 4.5 (Strong) |

| Tailing Factor ( | 2.4 (Fail) | 1.6 (Marginal) | 1.1 (Excellent) |

| Resolution (Impurity/Analyte) | 1.5 | 2.2 | > 5.0 |

| Plate Count ( | ~4,000 | ~7,500 | > 12,000 |

| Analysis Comment | Severe tailing masks trace impurities. | Better selectivity for aromatics, but tailing persists. | Sharp peak shape allows quantitation of 0.05% impurities. |

Mechanistic Insight[1][2][3][4]

-

Why Method A Fails: At pH 2.7, the benzylamine is fully protonated (

). It acts as a cation exchanger with the silica surface silanols. This "secondary retention" causes the tailing. -

Why Method B Improves Selectivity: The Phenyl-Hexyl phase engages in

stacking with the pyridine ring of the analyte and impurities. This pulls the aromatic impurities away from the analyte, improving resolution, though the amine tailing remains due to low pH. -

Why Method C Wins: At pH 10.0, the benzylamine (

) is largely deprotonated (neutral). Neutral molecules do not interact with silanols. Furthermore, the CSH particle technology applies a low-level positive charge to the silica surface, electrostatically repelling any remaining protonated amine species [1].

Visualizing the Separation Logic

The following diagram illustrates the decision pathway and the physicochemical interactions governing the separation.

Caption: Decision tree for basic amine chromatography. High pH strategies (Right Branch) effectively neutralize the analyte, eliminating silanol interactions.

Recommended Protocol (Method C)

This protocol is validated for robustness and is suitable for QC release testing.

Reagents

-

Ammonium Bicarbonate: LC-MS Grade.

-

Ammonium Hydroxide (28%): For pH adjustment.

-

Acetonitrile: HPLC Grade.

-

Water: 18.2 MΩ·cm.

Step-by-Step Workflow

-

Buffer Preparation (10 mM, pH 10.0):

-

Dissolve 0.79 g of Ammonium Bicarbonate in 900 mL of water.

-

Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

-

Dilute to 1000 mL. Note: Prepare fresh daily to prevent pH drift due to

absorption.

-

-

Instrument Setup:

-

Column: Waters XSelect CSH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle capable of pH 10).

-

Temperature: 40°C (Improves mass transfer for basic amines).

-

Needle Wash: 90:10 Acetonitrile:Water (Crucial to prevent carryover of the sticky amine).

-

-

Gradient Table:

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Curve |

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 8.0 | 5 | 95 | Linear |

| 10.0 | 5 | 95 | Wash |

| 10.1 | 95 | 5 | Re-equilibrate |

| 14.0 | 95 | 5 | End |

System Suitability Criteria

-

Tailing Factor (Analyte): NMT 1.3.

-

Resolution (Impurity vs Analyte): NLT 2.0.

-

%RSD (Area, n=6): NMT 2.0%.

References

-

Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds.Link

-

Agilent Technologies. (2013). Choosing HPLC Columns for Rapid Method Development: High pH Stability.Link

-

PubChem. (2023). 4-(Benzyloxy)pyridin-2-amine Compound Summary. National Library of Medicine. Link

-

Element Lab Solutions. (2023). Phenyl Stationary Phases for HPLC: Mechanisms of Interaction.Link

comparing reactivity of benzylamine vs 4-(Pyridin-2-yloxy)benzylamine

This guide provides an in-depth technical comparison between Benzylamine and 4-(Pyridin-2-yloxy)benzylamine , designed for application scientists and medicinal chemists.

Executive Summary

| Feature | Benzylamine (Standard) | 4-(Pyridin-2-yloxy)benzylamine (Specialized) |

| CAS | 100-46-9 | 194658-14-5 (Generic) |

| Primary Reactivity | High Nucleophilicity (Amine) | Moderate Nucleophilicity (Amine) |

| Basicity (pKa) | ~9.33 (Conjugate Acid) | ~8.8 – 9.0 (Estimated, Conjugate Acid) |

| Electronic Effect | Neutral Reference | Inductively Withdrawing (Pyridine-Ether) |

| Secondary Sites | None | Pyridine Nitrogen (Lewis Base/Metal Ligand) |

| Key Risk | Over-alkylation | Metal Catalyst Poisoning (Pd/Cu) |

Verdict: While Benzylamine acts as a robust, highly reactive nucleophile for standard transformations, 4-(Pyridin-2-yloxy)benzylamine functions as a "smart" building block. It introduces a pharmacophore (pyridine ether) early in the synthesis but requires modified protocols to account for its slightly reduced nucleophilicity and the chelating ability of the pyridine ring.

Structural & Electronic Analysis

To understand the reactivity difference, we must analyze the electronic vectors acting on the primary amine.

Electronic Vectors

-

Benzylamine: The phenyl ring exerts a mild inductive withdrawing effect (

) on the methylene group, but the amine remains electron-rich. -

4-(Pyridin-2-yloxy)benzylamine:

-

The Ether Linkage (-O-): Generally an Electron Donating Group (EDG) by resonance (

). However, resonance effects are attenuated by the methylene spacer ( -

The Pyridine Ring: Strongly Electron Withdrawing (EWG) due to the electronegative nitrogen. It pulls electron density through the oxygen atom.

-

Net Effect: The inductive withdrawal from the electron-deficient pyridyl-ether moiety dominates, rendering the primary amine less basic and less nucleophilic than benzylamine.

-

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors that result in the reduced reactivity of the specialized amine.

Figure 1: Vector map showing the electron-withdrawing influence of the pyridine-ether group on the primary amine center.

Nucleophilic Reactivity Profile

Amide Coupling Kinetics

In standard EDC/NHS or HATU couplings, Benzylamine reacts almost instantaneously upon deprotonation. 4-(Pyridin-2-yloxy)benzylamine exhibits a lag phase.

-

Cause: The lower pKa of the conjugate acid means the free amine is generated at a lower pH, but the nucleophilic attack is slower due to the reduced HOMO energy level caused by the inductive effect.

-

Impact: Requires longer reaction times (typically 1.5x to 2x) or stronger bases (e.g., DIPEA vs. TEA) to drive completion.

Metal Catalyst Interference

Unlike Benzylamine, the pyridine nitrogen in the derivative is a competent ligand for transition metals.

-

Risk: In Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) elsewhere on the molecule, the pyridine moiety can sequester the catalyst.

-

Mitigation: Use bidentate ligands (e.g., Xantphos) with higher binding constants than pyridine, or protonate the pyridine nitrogen selectively if possible.

Experimental Protocols

Protocol A: Competitive Reactivity Assay (Self-Validating)

Objective: To quantify the relative nucleophilicity of the two amines under your specific reaction conditions.

Materials:

-

Amine A: Benzylamine (1.0 equiv)

-

Amine B: 4-(Pyridin-2-yloxy)benzylamine (1.0 equiv)

-

Electrophile: Acetic Anhydride (0.5 equiv) - Limiting Reagent

-

Solvent: DCM or DMF

-

Base: Triethylamine (2.5 equiv)

Workflow:

-

Dissolve both amines (1 mmol each) and TEA (2.5 mmol) in DCM (10 mL).

-

Cool to 0°C to accentuate kinetic differences.

-

Add Acetic Anhydride (0.5 mmol) dropwise over 5 minutes.

-

Stir for 30 minutes.

-

Quench with MeOH (1 mL).

-

Analysis: Analyze crude mixture via HPLC or GC-MS.

-

Calculation:

-

Expectation: Ratio < 1.0 (favoring Benzylamine). If Ratio > 0.8, the electronic impact is negligible for this electrophile.

-

Protocol B: Scavenging the Pyridine Moiety (Synthesis Integrity)

Objective: To perform a reaction on the primary amine without interference from the pyridine nitrogen.

Figure 2: Decision tree for handling the pyridine moiety during synthesis.

Applications in Drug Discovery

Why choose the less reactive 4-(Pyridin-2-yloxy)benzylamine?

-

Pharmacophore Installation: The 2-phenoxypyridine motif is a privileged scaffold in kinase inhibitors (e.g., analogs of Sorafenib). It provides a hydrogen bond acceptor (Pyridine N) and a hydrophobic spacer (Phenyl ether) in a specific geometry.

-

Solubility: The pyridine nitrogen (pKa ~5.2) can be protonated at physiological pH (in the stomach) or formulated as a salt, significantly improving the aqueous solubility of the final drug candidate compared to the plain benzylamine analog.

-

Metabolic Stability: The ether linkage is generally more resistant to metabolic cleavage than direct alkyl-aryl bonds, though the benzylic position remains a site for CYP450 oxidation.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

-

Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water.[1][2] Journal of Organic Chemistry.[1][3][4]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Ensuring API Purity and Regulatory Compliance

An In-Depth Technical Guide to Identifying Impurities in 4-(Pyridin-2-yloxy)benzylamine HCl Batches

As drug development pipelines accelerate, the pressure to thoroughly characterize Active Pharmaceutical Ingredients (APIs) has never been greater. The purity of an API like 4-(Pyridin-2-yloxy)benzylamine HCl, a key building block in medicinal chemistry[1], is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacology, or compromise the stability of the final drug product[2].

This guide provides a comprehensive, field-proven strategy for the detection, identification, and quantification of impurities in batches of 4-(Pyridin-2-yloxy)benzylamine HCl. We will move beyond rote protocols to explain the scientific rationale behind our choice of analytical techniques, enabling you to build a robust, self-validating system for impurity profiling that stands up to rigorous scientific and regulatory scrutiny. Our approach is grounded in the principles set forth by the International Council for Harmonisation (ICH), particularly guidelines Q3A for new drug substances and M7 for mutagenic impurities[3][4][5].

Understanding the Impurity Landscape

A successful impurity profiling strategy begins with a theoretical assessment of what impurities are likely to be present. For 4-(Pyridin-2-yloxy)benzylamine HCl, impurities can be broadly categorized as organic, inorganic, or residual solvents[2][5]. Organic impurities are of primary concern and typically arise from two sources: the synthetic route and subsequent degradation.

-

Process-Related Impurities: These include unreacted starting materials (e.g., 2-halopyridine, 4-hydroxybenzylamine derivatives), intermediates, and by-products from competing side reactions (e.g., positional isomers, over-alkylation products).

-

Degradation Products: These impurities form during manufacturing, storage, or handling due to exposure to light, heat, humidity, or oxygen. For this specific molecule, potential degradation pathways include hydrolysis of the ether linkage or oxidation of the benzylamine moiety.

The following diagram illustrates the logical flow for a comprehensive impurity analysis campaign.

1. Rationale: High-Resolution Mass Spectrometry (HRMS), such as a Q-TOF or Orbitrap system, is essential. It provides sub-ppm mass accuracy, which dramatically reduces the number of possible elemental compositions for an unknown, and its high resolution allows for the separation of isobaric interferences. [6]The workflow uses an initial full scan (MS1) to find the molecular ion and then triggers fragmentation (MS/MS or MS2) to gain structural insights. [7] 2. Instrumentation and Conditions:

-

System: UHPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

LC Conditions: Use the same column and a similar gradient as Protocol 1. It is critical to use a volatile mobile phase modifier like formic acid instead of non-volatile buffers (e.g., phosphate). [8]* MS Conditions (Positive ESI Mode):

-

Scan Range: 100-1000 m/z.

-

Acquisition Mode: Data-Dependent Acquisition (DDA), triggering MS/MS on the top 3-5 most intense ions per scan.

-

Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

-

Resolution: >20,000 FWHM.

-

3. Data Interpretation:

-

Step 1 (Find Molecular Formula): Using the accurate mass of the parent ion from the MS1 scan, use formula generation software to propose elemental compositions. The isotopic pattern fidelity is a key confirmation tool. [7]* Step 2 (Analyze Fragmentation): Correlate the accurate masses of the fragment ions from the MS/MS spectrum to the proposed structure. For 4-(Pyridin-2-yloxy)benzylamine, characteristic losses would include the benzylamine group, the pyridine ring, or cleavage at the ether linkage.

-

Step 3 (Confirm with NMR): For definitive, unambiguous structural confirmation required by regulatory agencies, the impurity must be isolated (e.g., by preparative HPLC) and analyzed by 1D and 2D NMR. [9]

Conclusion: An Integrated Strategy for API Quality